molecular formula C7H8ClN3O B13470413 4-Amino-3-chlorobenzohydrazide

4-Amino-3-chlorobenzohydrazide

Cat. No.: B13470413
M. Wt: 185.61 g/mol
InChI Key: OWADNKGGKUCICN-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzohydrazide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of benzohydrazide, where the benzene ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chlorobenzohydrazide typically involves the reaction of 4-Amino-3-chlorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

  • Dissolve 4-Amino-3-chlorobenzoic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-chlorobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chlorobenzoic acid: Similar structure but lacks the hydrazide group.

    4-Chlorobenzohydrazide: Lacks the amino group at the 4-position.

    3-Amino-4-chlorobenzohydrazide: Similar structure but with different substitution pattern.

Uniqueness

4-Amino-3-chlorobenzohydrazide is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-amino-3-chlorobenzohydrazide

InChI

InChI=1S/C7H8ClN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12)

InChI Key

OWADNKGGKUCICN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)N

Origin of Product

United States

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